molecular formula C14H14ClNO3 B11802962 Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11802962
M. Wt: 279.72 g/mol
InChI Key: OKFLLFCIVPUPHC-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core with various substituents that contribute to its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and β-ketoesters.

    Esterification: The carboxylic acid group at the 3rd position is esterified using ethanol in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the condensation and chlorination reactions.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydroxyquinolines.

    Substitution Products: Aminoquinolines and thioquinolines.

Scientific Research Applications

Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new antibiotics.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:

    DNA Gyrase Inhibition: The compound inhibits the bacterial enzyme DNA gyrase, which is essential for DNA replication.

    Topoisomerase IV Inhibition: It also targets topoisomerase IV, another enzyme involved in DNA replication and cell division.

    Pathways: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group at the 8th position.

    Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains a fluorine atom at the 6th position.

    Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features multiple fluorine substitutions.

Uniqueness

Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in antibacterial research.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 8-chloro-1-ethyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C14H14ClNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3

InChI Key

OKFLLFCIVPUPHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)OCC

Origin of Product

United States

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